1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one

概要

説明

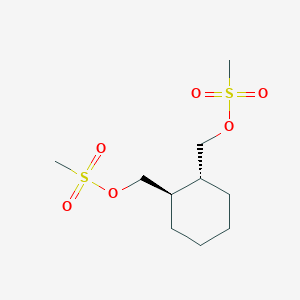

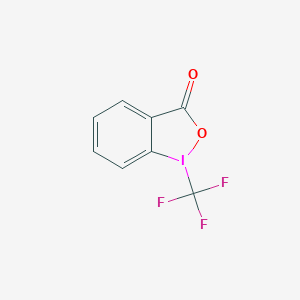

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H4F3IO2 and its molecular weight is 316.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Reactivity with THF and Formation of Trifluoromethyl Ethers

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one demonstrates the ability to transfer the electrophilic CF3 group to the oxygen atom of tetrahydrofuran (THF), leading to a new ring-opening reaction and the production of trifluoromethyl ethers. This discovery provides insight into the mechanism of action of this reagent in organic synthesis (Fantasia, Welch, & Togni, 2010).

Trifluoromethylation of Sulfonic Acids

It is used for trifluoromethylating various sulfonic acids under mild conditions, offering good to excellent yields. This reaction shows clean second-order kinetics with minimal substrate electronic effects (Koller, Huchet, Battaglia, Welch, & Togni, 2009).

Preparation of Organosulfonyloxy Derivatives

Organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one can be prepared in high yield by reacting 1-hydroxybenziodoxoles with corresponding sulfonic acids. This method produces stable, microcrystalline solids suitable for various synthetic applications (Zhdankin, Kuehl, Krasutsky, Bolz, & Simonsen, 1996).

Electrophilic Trifluoromethylation in Catalysis

Methyltrioxorhenium acts as a catalyst for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using this compound. This process involves radical species and can be carried out in chloroform solvent at 70 °C (Mejía & Togni, 2012).

Gold-Catalysed Oxyarylation of Olefins

1-Hydroxy-1,2-benziodoxol-3(1H)-one is an effective terminal oxidant for gold-catalyzed, three-component oxyarylation reactions. It broadens the scope of oxyarylation to include styrenes and gem-disubstituted olefins, expanding the range of substrates in this domain (Ball, Lloyd‐Jones, & Russell, 2012).

Role in the Synthesis of Dess-Martin Periodinane

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide plays a crucial role in the synthesis of Dess-Martin periodinane. Its physical form affects the reproducibility of converting it to I-triacetoxy derivative, demonstrating its significance in organic chemistry (Stevenson, Treacy, & Nieuwenhuyzen, 1997).

作用機序

Target of Action

It’s known that the compound is a popular reagent for trifluoromethylation , which suggests that its targets could be various molecules that undergo trifluoromethylation.

Mode of Action

The compound, also known as a “Togni reagent”, plays a crucial role in adduct formation between the reagent and a nucleophilic substrate . The σ hole on the hypervalent iodine atom in this compound is essential for this interaction .

Biochemical Pathways

The trifluoromethyl group, which this compound helps introduce, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could influence a variety of biochemical pathways through its trifluoromethylation activity.

Result of Action

Given its role in trifluoromethylation, it can be inferred that the compound likely influences the properties of various molecules by introducing a trifluoromethyl group .

Safety and Hazards

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Contact with water liberates toxic gas . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

生化学分析

Biochemical Properties

The trifluoromethyl group in 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one plays a crucial role in biochemical reactions . It interacts with carbon-centered radical intermediates, contributing to the trifluoromethylation process . The nature of these interactions involves the transfer of the trifluoromethyl group to the carbon-centered radicals .

Cellular Effects

Trifluoromethyl groups are known to enhance the properties of pharmaceuticals and agrochemicals, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of trifluoromethyl radicals based on photoredox processes . This compound exerts its effects at the molecular level through the formation of adducts with nucleophilic substrates, facilitated by the σ hole on the hypervalent iodine atom .

Temporal Effects in Laboratory Settings

The trifluoromethylation process it facilitates has been studied using photoredox catalysis, which involves single-electron-transfer (SET) processes under visible light irradiation .

Metabolic Pathways

The trifluoromethylation process it facilitates is a key part of several metabolic pathways, particularly in the synthesis of fluorinated pharmacons .

特性

IUPAC Name |

1-(trifluoromethyl)-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)12-6-4-2-1-3-5(6)7(13)14-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEOXSQMBWJOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887144-94-7 | |

| Record name | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(trifluoromethyl)-3H-1lambda3,2-benziodaoxol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOL-3(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY074A7WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one as a trifluoromethylating agent?

A1: this compound acts as an electrophilic trifluoromethylating agent, transferring a CF3 group to various nucleophilic substrates. While the exact mechanism can vary depending on the substrate and reaction conditions, it often involves the formation of radical species. Research using electron paramagnetic resonance (EPR) spectroscopy has confirmed the presence of radical intermediates during these reactions. []

Q2: What types of reactions can be catalyzed by this compound?

A2: This reagent is known to facilitate the trifluoromethylation of a wide range of substrates, including:

- Arenes and Heteroarenes: It can directly introduce a trifluoromethyl group onto aromatic rings, although regioisomers are often observed. []

- Sulfonic Acids: It reacts with sulfonic acids under mild acidic conditions to produce trifluoromethyl sulfonates. []

- Phenols: Reaction with phenols can lead to trifluoromethylation at the ortho- and para-positions, potentially forming trifluoromethylcyclohexadienones as major products. []

- Primary Phosphines: It enables the unprecedented double trifluoromethylation of primary phosphines, showcasing its versatility in synthesizing complex organophosphorus compounds. []

Q3: What is the significance of the reaction between this compound and allylsilanes?

A3: The copper-catalyzed reaction between this compound and allylsilanes offers a valuable pathway for synthesizing gem-disubstituted terminal olefins or vinylsilanes containing a trifluoromethyl group at the allylic position. This method expands the scope of Csp3-CF3 bond formation beyond traditional carbonyl-based methods. []

Q4: Are there any limitations in using this compound as a reagent?

A4: Despite its versatility, there are some limitations to consider:

- Regioselectivity: Reactions with substituted aromatic and heteroaromatic compounds often result in mixtures of regioisomers. []

- Stability: The compound is thermally unstable and can decompose violently upon heating beyond its melting point, releasing trifluoromethyl iodide (CF3I). []

- Compatibility: It is incompatible with strong acids, strong bases, reducing agents, and can initiate the polymerization of tetrahydrofuran (THF). []

- Safety: Toxicity studies are limited, necessitating careful handling and appropriate safety precautions. []

Q5: How is this compound characterized spectroscopically?

A5: The compound can be characterized using various spectroscopic techniques:

- 1H NMR (250 MHz, CDCl3): δ = 7.26–7.85 (m, 3H; CHarom), 8.43–8.47 ppm (m, 1H; CHarom ortho to I) []

- 13C NMR (63 MHz, CDCl3): δ = 107.1 (q, JC,F = 380.2 Hz; CF3), 114.8 (q, JC,F = 1.3 Hz; CI), 127.2 (q, JC,F = 3.1 Hz; CH ortho to CI), 131.9 (s; CH and CCO2), 133.7, 135.7 (CH), 165.9 ppm (CO) []

- 19F NMR (188 MHz, CDCl3): δ = −33.8 ppm (s, JC,F = 380.2 Hz, as calculated from the 13C satellites; CF3) []

- IR (CHCl3): ν = 3621 (m), 3018 (m), 1660 (s), 1563 (w), 1444 (w), 1316 (w), 1220 (s), 1213 (s), 1158 (s), 1077 cm−1 (s) []

Q6: What are the potential applications of this compound in pharmaceutical research?

A6: The ability to introduce the trifluoromethyl group is highly valuable in pharmaceutical research due to the unique properties this group imparts on molecules, such as increased metabolic stability and enhanced lipophilicity. Therefore, this compound holds promise for the development of novel pharmaceuticals and agrochemicals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)